molecular formula C13H22O2 B13764901 2-Hexylcyclopent-2-enyl acetate CAS No. 56277-00-0

2-Hexylcyclopent-2-enyl acetate

Cat. No.: B13764901
CAS No.: 56277-00-0
M. Wt: 210.31 g/mol
InChI Key: KGARLMJLKLKQMZ-UHFFFAOYSA-N
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Description

Contextualization within Aroma and Flavor Chemical Research

The study of aroma and flavor compounds is a specialized area of chemistry focused on the identification, synthesis, and application of volatile and non-volatile molecules that elicit olfactory (smell) and gustatory (taste) responses. wisdomlib.org Within this context, cyclopentenyl esters are a key area of investigation. Researchers are continually exploring new synthetic routes to these compounds and seeking to understand the structure-activity relationships that govern their sensory profiles. The goal is to create novel and desirable aromas and flavors for use in food, beverages, perfumes, and other consumer goods. chiralpedia.com The synthesis of fragrances with diverse structures is a core task, driven by the increasing demand for customized products and a deeper understanding of olfaction. nih.gov

The chemical nature of these compounds, particularly their volatility and ability to interact with olfactory receptors, is fundamental to their function as aroma agents. wisdomlib.org The fragrance and flavor industry heavily relies on the specific properties of such molecules to formulate products with consistent and appealing sensory characteristics. chiralpedia.com

Significance of Cyclic Esters in Olfactive and Gustatory Science

Cyclic esters, including those with cyclopentenyl scaffolds, are of particular importance in olfactive and gustatory science due to their often unique and powerful sensory impacts. The ring structure of these molecules can lead to remarkably low odor thresholds, meaning that even minute quantities can be detected by the human nose. researchgate.net The size and conformation of the ring, as well as the nature and position of substituents, all play a crucial role in determining the final aroma and flavor profile.

The study of cyclic esters has revealed that ring size can have a dramatic effect on the odor potency. For instance, research on a series of cyclic esters showed that odor thresholds reached a minimum with cyclopentane (B165970) and cyclohexane (B81311) ring substituents. researchgate.net Furthermore, the stereochemistry of these molecules, or their three-dimensional arrangement, can significantly influence their interaction with sensory receptors, leading to different perceptions of smell and taste. chiralpedia.comnih.gov This makes the selective synthesis of specific isomers a key objective in fragrance and flavor chemistry.

Overview of 2-Hexylcyclopent-2-enyl Acetate (B1210297) as a Target Compound

2-Hexylcyclopent-2-enyl acetate is a synthetic ester that has emerged as a compound of interest within the flavor and fragrance industry. ontosight.ai Its molecular structure, featuring a cyclopentene (B43876) ring with a hexyl side chain and an acetate group, gives it a unique and pleasant odor, making it a valuable ingredient in perfumes, cosmetics, and personal care products. ontosight.ai The hexyl substituent increases the molecule's hydrophobicity, which can be advantageous for its use in certain product formulations.

This compound is a colorless liquid and is insoluble in water but soluble in organic solvents like ethanol. ontosight.ai The synthesis and characterization of this compound and related cyclopentanone (B42830) derivatives are driven by the continuous search for novel fragrance and flavor ingredients with specific and desirable sensory properties. google.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol
Appearance Colorless liquid ontosight.ai
Boiling Point 138-140°C at 10 mmHg ontosight.ai
Solubility Insoluble in water, soluble in organic solvents ontosight.ai
CAS Number 56277-00-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56277-00-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2-hexylcyclopent-2-en-1-yl) acetate

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-8-12-9-7-10-13(12)15-11(2)14/h9,13H,3-8,10H2,1-2H3

InChI Key

KGARLMJLKLKQMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCCC1OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Hexylcyclopent 2 Enyl Acetate and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-hexylcyclopent-2-enyl acetate (B1210297) reveals that the target molecule can be disconnected at the acetate ester linkage, leading to the key precursor, 2-hexylcyclopent-2-en-1-ol (B13810022). This allylic alcohol can be further simplified to 2-hexylcyclopent-2-en-1-one, a pivotal intermediate in many synthetic pathways. The hexyl group can be introduced via several methods, including organometallic addition to a cyclopentenone core or as part of the starting materials in a ring-forming reaction.

The core cyclopentenone structure itself can be derived from acyclic precursors through various cyclization strategies. For instance, a 1,4-diketone can undergo an intramolecular aldol (B89426) condensation to form the five-membered ring. baranlab.org This approach highlights the importance of readily accessible starting materials that can be elaborated into the desired cyclopentenone framework.

Classical Synthetic Routes to Cyclopentenones and their Derivatives

The construction of the cyclopentenone core is a cornerstone of many syntheses in organic chemistry, with numerous classical methods developed over the years. researchgate.netthieme-connect.com These methods often involve the formation of the five-membered ring through cyclization reactions or the derivatization of existing cyclic systems.

Cycloaddition Reactions in Cyclopentene (B43876) Ring Formation

Cycloaddition reactions provide a powerful tool for the construction of cyclic systems, including the cyclopentene ring. organic-chemistry.orgorganic-chemistry.org While the Diels-Alder reaction, a [4+2] cycloaddition, is renowned for forming six-membered rings, variations and other cycloaddition strategies can lead to five-membered rings. libretexts.org For instance, a formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes can produce highly functionalized cyclopentenes. acs.org Another approach involves a [3+2] cycloaddition of cyclopropanes and alkynes, catalyzed by boronyl radicals, to yield cyclopentenes. organic-chemistry.org These methods offer direct routes to the carbocyclic core of the target molecule.

Enone Synthesis and Subsequent Derivatization

The synthesis of α,β-unsaturated ketones, or enones, is a fundamental transformation in organic chemistry and central to the preparation of cyclopentenone intermediates. numberanalytics.com Classical methods for enone synthesis include the aldol condensation followed by dehydration. libretexts.org This reaction involves the base- or acid-catalyzed self-condensation of an aldehyde or ketone to form a β-hydroxy carbonyl compound, which then eliminates water to yield the conjugated enone. libretexts.org

Once the cyclopentenone core is established, derivatization to introduce the desired substituents can be achieved. For example, the hexyl group can be introduced via a Michael addition of an organocuprate reagent to the cyclopentenone. Subsequent reduction of the ketone functionality would then yield the corresponding allylic alcohol, 2-hexylcyclopent-2-en-1-ol, ready for acetylation. Another strategy involves the reaction of a ketone with an isobutenyl group, which serves as a surrogate for a CH2COCH3 group, enabling a three-step annulation to a cyclopentenone. baranlab.org

The table below summarizes some classical approaches to cyclopentenone synthesis.

MethodDescriptionKey Features
Intramolecular Aldol Condensation Cyclization of a 1,4-dicarbonyl compound.Forms the five-membered ring.
Nazarov Cyclization Electrocyclic ring closure of a divinyl ketone.Can be catalyzed by Lewis acids. organic-chemistry.orgnih.gov
Pauson-Khand Reaction A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.Often mediated by cobalt carbonyl complexes. thieme-connect.com
Oxidative Dehydrogenation Conversion of a saturated ketone to an enone.Can be achieved with reagents like palladium acetate and oxygen. organic-chemistry.org

Modern Catalytic Approaches for Selective Acetylation

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer high selectivity and efficiency. For the final step in the synthesis of 2-hexylcyclopent-2-enyl acetate—the acetylation of the corresponding allylic alcohol—several catalytic approaches are available.

Transition Metal-Catalyzed Esterification Reactions

Transition metal complexes can effectively catalyze the esterification of alcohols, including allylic alcohols. rsc.org These catalysts can activate the alcohol or the acylating agent, facilitating the reaction under mild conditions. For instance, palladium catalysts have been shown to mediate the rearrangement of allylic esters, indicating their interaction with the allylic system. cdnsciencepub.com The direct activation of allylic alcohols by transition metal catalysts to form electrophilic π-allyl metal intermediates is a promising strategy for nucleophilic allylation reactions, which can be adapted for acetylation. rsc.org

Several transition metals have been explored for their catalytic activity in allylic substitution reactions, which are mechanistically related to esterification. nih.gov These reactions often proceed with high regio- and stereoselectivity.

Stereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires stereoselective or enantioselective methods. This is particularly important in the fragrance industry, where different enantiomers of a chiral molecule can have distinct odors.

Enantioselective synthesis can be achieved through various strategies. One approach involves the use of chiral catalysts in the key bond-forming reactions. For example, a chiral N-heterocyclic carbene catalyst can be used in the enantioselective synthesis of α,α-disubstituted cyclopentenes. organic-chemistry.org Another strategy involves the stereoselective reduction of a prochiral cyclopentenone to generate a chiral allylic alcohol, which is then acetylated.

Furthermore, enzymatic reactions offer a powerful tool for achieving high enantioselectivity. Lipases, for instance, can be used for the kinetic resolution of racemic allylic alcohols via transesterification with an acyl donor like vinyl acetate. wikipedia.org This process selectively acetylates one enantiomer, allowing for the separation of the chiral alcohol and the corresponding acetate. Biocatalytic allylic oxidation has also emerged as a method to produce chiral allylic alcohols from alkenes. nih.gov

The table below highlights some modern catalytic approaches relevant to the synthesis of this compound.

ApproachCatalyst/ReagentKey Features
Transition Metal-Catalyzed Acetylation Palladium, Rhodium, Iridium complexesMild reaction conditions, high yields. rsc.org
Enzymatic Kinetic Resolution LipasesHigh enantioselectivity for chiral separations. wikipedia.org
Chiral N-Heterocyclic Carbene Catalysis Chiral NHCsEnantioselective synthesis of cyclopentene derivatives. organic-chemistry.org
Stereoselective Reduction Chiral reducing agentsFormation of specific stereoisomers of the allylic alcohol.
Asymmetric Conjugate Addition Methodologies

Asymmetric conjugate addition, or 1,4-addition, is a powerful C-C bond-forming reaction for creating stereogenic centers. In the context of synthesizing this compound analogues, this method typically involves the addition of a hexyl nucleophile to a cyclopentenone precursor. The stereoselectivity of this addition is controlled by a chiral catalyst or ligand.

The general mechanism involves the reaction of an organometallic reagent, such as a dialkylzinc (R₂Zn) or a Grignard reagent (RMgX), with an α,β-unsaturated cyclopentenone. nih.gov The presence of a chiral ligand, often a phosphine (B1218219) or an N-heterocyclic carbene (NHC), coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack to one face of the cyclopentenone ring. nih.gov This results in the formation of an enolate intermediate with a specific stereochemistry. This enolate can then be trapped to yield the desired product.

Research into the synthesis of related structures, such as jasmonates, provides insight into applicable methods. For instance, the asymmetric Michael addition of chiral anions to 2-substituted cyclopentenones has been successfully employed. researchgate.net These reactions can achieve high diastereoselectivity and enantioselectivity, leading to the formation of a chiral center at the C-3 position of the cyclopentanone (B42830) ring. Subsequent functional group manipulation would then be required to introduce the acetate group.

Key findings from research on analogous systems are summarized below:

Michael AcceptorNucleophileCatalyst/Ligand SystemDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
AcylimidazoleDialkylzincChiral NHC LigandLow d.r. initially, optimization needed nih.gov
2-Substituted CyclopentenoneChiral 2-propenylphosphonamide anion(1R,2S)-Ephedrine-derived auxiliaryDiastereoisomers separable by chromatography researchgate.net
Unsaturated AcylimidazoleDialkylzincImidazolium salt L1-derived NHCHigh yield, low diastereoselectivity without optimization nih.gov

This table presents data for analogous systems to illustrate the principles of asymmetric conjugate addition.

Green Chemistry Principles in this compound Synthesis

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key considerations include maximizing atom economy and minimizing waste through careful reaction design and solvent selection.

Atom Economy and Sustainable Reaction Design

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.com The formula is:

% Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of All Reactants) x 100 skpharmteco.com

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate fewer byproducts. buecher.dersc.org In contrast, substitution and elimination reactions tend to have lower atom economy. primescholars.com

For a hypothetical synthesis of this compound via an addition reaction followed by acetylation, the reaction design is crucial. A highly atom-economical route would involve a direct addition where most, if not all, atoms of the reactants are incorporated into the product. The use of catalytic methods, rather than stoichiometric reagents, dramatically improves atom economy and sustainability by reducing waste. nih.gov For example, a catalytic asymmetric conjugate addition is preferable to using a stoichiometric chiral auxiliary that must be chemically attached and later removed.

Designing a synthesis with fewer steps (step economy) also contributes to sustainability by reducing the consumption of materials, energy, and solvents, and minimizing waste generation over the entire process. nih.gov

Solvent Selection and Waste Minimization

Solvents are a major contributor to the waste generated in chemical synthesis, particularly during reaction workup and purification steps like column chromatography. buecher.de Green chemistry principles advocate for the reduction or elimination of hazardous solvents.

Strategies for minimizing solvent-related waste in the synthesis of this compound include:

Solvent-Free Reactions: Performing reactions without a solvent medium is an ideal green approach. For instance, the synthesis of isoamyl acetate has been optimized under solvent-free conditions using a heterogeneous biocatalyst. whiterose.ac.uk

Use of Greener Solvents: When a solvent is necessary, the choice should prioritize those with lower environmental impact and toxicity, such as water, ethanol, or supercritical fluids.

Solvent Recycling: Developing processes where solvents can be recovered and reused can significantly reduce waste.

Minimizing Purification Steps: The purification of intermediates and the final product is a primary source of solvent waste. orgsyn.orgorgsyn.org Designing syntheses that yield high-purity products directly from the reaction mixture (e.g., through crystallization instead of chromatography) is a key goal of sustainable reaction design. The use of highly selective catalysts can help achieve this by minimizing the formation of side products that would need to be removed.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally benign.

Reaction Chemistry and Mechanistic Studies of 2 Hexylcyclopent 2 Enyl Acetate

Elucidation of Reaction Pathways

Currently, there are no dedicated studies in the public domain that elucidate the specific reaction pathways of 2-hexylcyclopent-2-enyl acetate (B1210297). The reactivity of this molecule can be predicted based on its functional groups: an ester and a trisubstituted cyclopentene (B43876) ring. The ester group is susceptible to nucleophilic acyl substitution, while the double bond of the cyclopentene ring can undergo various addition reactions. The interplay between these two functional groups, and the influence of the hexyl substituent, would be key areas for future research to explore potential reaction pathways.

Ester Hydrolysis and Transesterification Reactions

The ester functionality of 2-hexylcyclopent-2-enyl acetate is expected to undergo hydrolysis under both acidic and basic conditions to yield 2-hexylcyclopent-2-en-1-ol (B13810022) and acetic acid or its corresponding salt. The rate of this hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts.

Similarly, transesterification, the process of exchanging the acetyl group with another alkoxy group, is a plausible reaction. This would typically be catalyzed by an acid or a base and would involve reacting this compound with an alcohol. However, specific experimental data, such as reaction kinetics, optimal catalysts, or yields for the hydrolysis and transesterification of this particular compound, are not available in the reviewed literature. Research on the enzymatic synthesis of other esters, such as pentyl acetate, suggests that lipase-catalyzed reactions could also be a viable, though currently unexplored, pathway for the transesterification of this compound. mdpi.com

Olefinic Transformations of the Cyclopentene Ring

The reactivity of the double bond within the cyclopentene ring is a key feature of this compound.

Hydrogenation Studies

No specific studies on the hydrogenation of this compound have been found. However, based on general principles of organic chemistry, the double bond in the cyclopentene ring can be reduced to a single bond through catalytic hydrogenation. This reaction would convert this compound into 2-hexylcyclopentyl acetate. The choice of catalyst (e.g., palladium, platinum, nickel) and reaction conditions (e.g., hydrogen pressure, temperature, solvent) would be critical in achieving high conversion and selectivity. For instance, the catalytic hydrogenation of methyl 3-oxo-2-pentyl-1-cyclopentene acetate is a known process used in the synthesis of valuable fragrance compounds. google.com This suggests that similar methodologies could be applicable to this compound.

Oxidation and Other Functionalization Reactions

The cyclopentene double bond is also susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products could be formed. For example, epoxidation would yield an epoxide, while oxidative cleavage could lead to the opening of the cyclopentene ring. Patents describing the oxidation of cyclopentene to cyclopentanone (B42830) suggest that such transformations are industrially relevant. ucl.ac.uk Furthermore, various methods for the functionalization of cyclopentene rings are known, including the synthesis of derivatives through cycloaddition reactions. orgsyn.org However, no specific research detailing the oxidation or other functionalization reactions of this compound has been identified.

Computational Chemistry and Mechanistic Insights

Quantum Mechanical Calculations of Reaction Intermediates

A search of computational chemistry literature did not reveal any studies specifically focused on this compound. Quantum mechanical calculations are a powerful tool for understanding reaction mechanisms, including the structures and energies of transition states and intermediates. acs.org Such studies on related systems, for instance, the cycloaddition reaction of cyclohexenone with vinyl acetate, have provided valuable mechanistic insights. researchgate.net Applying these computational methods to this compound could help to predict its reactivity and elucidate the mechanisms of its potential reactions, but this remains an area for future investigation.

Transition State Analysis in this compound Chemistry

The formation of this compound likely proceeds through the reaction of 2-hexylcyclopent-2-en-1-one with an acetylating agent, the former being synthesized via the addition of a hexyl Grignard reagent to a cyclopentenone. The reactivity of the final acetate product is characterized by allylic substitutions. The transition states of these fundamental reaction types are discussed below.

Transition State of Grignard Reagent Addition to an α,β-Unsaturated Ketone

The addition of a Grignard reagent, such as hexylmagnesium halide, to an α,β-unsaturated ketone like 2-cyclopenten-1-one (B42074) can theoretically proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. For Grignard reagents, 1,2-addition is generally favored. scirp.org

Computational studies on similar systems, such as the addition of methylmagnesium chloride to formaldehyde, have elucidated the nature of the transition state. fossee.inacs.org The reaction is believed to proceed through a four-centered transition state. In this arrangement, the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, while the nucleophilic carbon of the Grignard reagent forms a new bond with the electrophilic carbonyl carbon. This concerted mechanism involves the breaking of the C-Mg bond and the carbonyl π-bond, and the formation of a new C-C bond and a Mg-O bond. acs.org For sterically hindered ketones, a six-membered ring transition state involving a dimeric Grignard reagent has also been proposed. scirp.org

While specific energetic data for the 2-hexylcyclopent-2-enyl system is unavailable, the following table provides representative computational data for the 1,2-addition of a Grignard reagent to a generic enone, illustrating the key energetic parameters.

Representative Energetics of Grignard 1,2-Addition to an Enone

ParameterValue (kcal/mol)Description
Formation of Pre-reaction Complex-10 to -15Initial coordination of the Grignard reagent to the carbonyl oxygen.
Activation Energy (ΔG‡)+15 to +20The energy barrier to reach the four-centered transition state.
Energy of Reaction (ΔG)-25 to -35The overall thermodynamic driving force for the addition reaction.

Transition State of Allylic Substitution (SN2')

The acetate group in this compound can act as a leaving group in nucleophilic substitution reactions. Due to the allylic nature of the system, an SN2' mechanism is a plausible pathway, where the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and expulsion of the leaving group.

The transition state of an SN2' reaction is characterized by the simultaneous attack of the nucleophile and departure of the leaving group, with the negative charge being delocalized over the three-carbon allylic system. researchgate.net This delocalization stabilizes the transition state, often making SN2' reactions competitive with standard SN2 reactions, especially with sterically hindered substrates. researchgate.net Computational studies on simple allylic systems have shown that the transition state possesses significant p-orbital overlap across the allylic system, facilitating the electronic rearrangement. researchgate.netic.ac.uk

The table below presents typical activation parameters for SN2 and SN2' reactions of an allylic chloride, providing a comparative view of their transition state energies.

Comparative Activation Energies for SN2 vs. SN2' Reactions

Reaction TypeSubstrateNucleophileActivation Energy (ΔE‡) (kcal/mol)
SN2Allyl ChlorideCl⁻~23
SN2'Allyl ChlorideCl⁻~28

Note: Values are representative and can vary significantly with the specific substrate, nucleophile, and solvent.

Transition State in Palladium-Catalyzed Allylic Acetylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the formation or reaction of allylic acetates often proceeds via palladium catalysis. In a potential palladium-catalyzed synthesis of this compound, or in its subsequent reactions, the key intermediate would be a η³-allyl palladium complex.

The formation of this complex involves the oxidative addition of a Pd(0) species to the allylic system. The subsequent nucleophilic attack on the allyl ligand can occur either via an "outer-sphere" mechanism, where the nucleophile attacks the face of the allyl group opposite to the palladium, or an "inner-sphere" mechanism, where the nucleophile first coordinates to the palladium center before migrating to the allyl group.

The transition state for the nucleophilic attack determines the regioselectivity and stereoselectivity of the reaction. For soft nucleophiles, the outer-sphere attack is common. The geometry of the transition state is influenced by the ligands on the palladium, which can direct the nucleophile to a specific terminus of the allyl system.

Computational studies on palladium-catalyzed allylic substitutions provide insight into the relative energies of the transition states leading to different products. The following table illustrates hypothetical relative free energies for the transition states in a palladium-catalyzed allylic amination, a reaction analogous to allylic acetylation.

Hypothetical Relative Free Energies for Transition States in Pd-Catalyzed Allylic Amination

PathwayRelative Free Energy (ΔΔG‡) (kcal/mol)Description
Linear Product TS0.0Transition state leading to the linear allylic amine.
Branched Product TS+2.5Transition state leading to the branched allylic amine.

Note: These are illustrative values; the actual energy difference depends on the specific ligand, substrate, and nucleophile.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Hexylcyclopent-2-enyl acetate (B1210297). These techniques provide detailed information about the compound's atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers of 2-Hexylcyclopent-2-enyl acetate, such as positional isomers of the hexyl group or geometric isomers related to the cyclopentene (B43876) ring. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling constants can be inferred from data on similar structures like substituted cyclopentenes and various acetate esters. kirj.eechemicalbook.com

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the hexyl chain, the cyclopentene ring, and the acetate methyl group. The olefinic protons on the cyclopentene ring would likely appear in the downfield region (around 5-6 ppm). The position and multiplicity of the proton on the carbon bearing the acetate group would be crucial for confirming the substitution pattern.

¹³C NMR spectroscopy provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the acetate group (typically around 170 ppm), the olefinic carbons of the cyclopentene ring (around 120-140 ppm), and the aliphatic carbons of the hexyl group and the cyclopentene ring. researchgate.netyoutube.com The precise chemical shifts of the cyclopentene ring carbons can help in confirming the position of the hexyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Acetate (CH₃)~2.0~21
Acetate (C=O)-~170
Cyclopentene (olefinic CH)~5.5 - 6.0~120 - 140
Cyclopentene (allylic CH₂)~2.2 - 2.5~30 - 40
Cyclopentene (homoallylic CH₂)~1.8 - 2.1~25 - 35
Hexyl (CH₂)~1.2 - 1.6~22 - 32
Hexyl (CH₃)~0.9~14

Note: These are estimated values based on analogous compounds and general NMR principles.

Mass Spectrometry in Elucidating Molecular Structure

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 210.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210.

The fragmentation of this compound would likely involve characteristic losses associated with its ester and cyclic alkyl structure. miamioh.edulibretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, the loss of the acetate moiety (CH₃COO•, 59 Da) or acetic acid (CH₃COOH, 60 Da) through a McLafferty-type rearrangement are plausible fragmentation pathways. Cleavage of the hexyl side chain would also be expected, leading to a series of peaks separated by 14 Da (CH₂). docbrown.info The fragmentation of the cyclopentene ring itself can also contribute to the complexity of the spectrum. capes.gov.br

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The key vibrational modes are associated with the ester group and the carbon-carbon double bond of the cyclopentene ring.

In the IR spectrum, a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration is expected in the region of 1735-1750 cm⁻¹. Another significant absorption would be the C-O stretching vibration of the ester group, typically found in the 1200-1300 cm⁻¹ region. The C=C stretching vibration of the cyclopentene ring would likely appear around 1650 cm⁻¹. The C-H stretching vibrations of the alkyl and alkenyl groups would be observed in the 2850-3100 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the carbonyl group gives a relatively weak Raman signal, the C=C double bond of the cyclopentene ring would exhibit a strong Raman scattering band, making it easily identifiable.

Table 2: Key Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1200 - 1300
C=C (Alkene)Stretch~1650
C-H (Alkyl/Alkenyl)Stretch2850 - 3100

Note: These are typical frequency ranges for the specified functional groups.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures such as fragrance oils.

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is the primary technique for the analysis of volatile compounds like this compound. gcms.czresearchgate.net Its volatility and thermal stability make it well-suited for GC analysis.

In a typical GC method, a non-polar or medium-polarity capillary column would be used to separate the compound from other fragrance components or synthesis byproducts. The retention time of this compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) is a key parameter for its identification. For quantification, the peak area is measured and compared to that of a known standard. GC-MS provides the added advantage of mass spectral data for each separated component, allowing for positive identification.

High-Performance Liquid Chromatography (HPLC) for Related Compounds

While GC is often the preferred method for volatile fragrance compounds, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of less volatile impurities or for formulations where the sample matrix is not suitable for direct GC injection. A reverse-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate for separating this compound from more polar or less volatile related substances. gcms.cz Detection is typically achieved using an ultraviolet (UV) detector, although the lack of a strong chromophore in this compound might necessitate detection at lower wavelengths or the use of other detectors like a refractive index (RI) detector or a mass spectrometer (LC-MS).

Chiral Analysis of Enantiomeric Forms

The primary technique for the separation of enantiomers of volatile compounds, such as fragrance esters, is enantioselective gas chromatography (GC). oup.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

The most common and effective CSPs for fragrance and flavor analysis are based on derivatized cyclodextrins. researchgate.netgcms.cz These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups with various substituents (e.g., alkyl, acetyl, or silyl (B83357) groups), their enantioselective properties can be finely tuned. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions are critical for achieving successful enantiomeric resolution. oup.com

For a compound like this compound, a systematic approach to developing a chiral GC method would involve screening several commercially available chiral columns with different cyclodextrin derivatives. The separation is typically optimized by adjusting the temperature program, carrier gas flow rate, and injection parameters. Gas chromatography-mass spectrometry (GC-MS) is the preferred detection method as it provides not only the quantification of the separated enantiomers but also their mass spectra for unequivocal identification. researchgate.net

The determination of the enantiomeric excess (ee), which is a measure of the purity of a chiral substance, is a key outcome of this analysis. taylorandfrancis.comwikipedia.org It reflects the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Hypothetical Analytical Conditions for Chiral GC Analysis:

Below is a table outlining plausible analytical conditions for the chiral separation of this compound enantiomers, based on typical parameters used for similar fragrance esters.

ParameterValue/Description
Gas Chromatograph Agilent 7890B GC System or equivalent
Chiral Capillary Column Rt-βDEXse (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar beta-cyclodextrin (B164692) based column
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temperature 250 °C
Oven Temperature Program 60 °C (hold for 2 min), then ramp at 2 °C/min to 180 °C, hold for 5 min
Detector Mass Spectrometer (e.g., Agilent 5977B MSD)
MSD Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350

Research Findings on Chiral Analysis of Analogous Compounds:

The following table summarizes findings from the literature on the chiral analysis of compounds structurally related to this compound, providing a basis for the proposed analytical approach.

CompoundAnalytical MethodChiral Stationary Phase (CSP)Key Findings & Reference
Linalyl acetateEnantioselective GCRt-βDEXseBaseline resolution of enantiomers was achieved.
Methyl dihydrojasmonateEnantioselective GC-MSDerivatized cyclodextrinThe cis and trans isomers, each a pair of enantiomers, were successfully separated and analyzed. researchgate.net
Various chiral esters in fruitsEnantioselective GCVarious cyclodextrin derivativesThe (S)-enantiomers of many chiral esters were found to be almost exclusively present in fruits. oup.com

Structure Activity Relationships in the Context of Olfactive Perception

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fragrance Ingredients

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity, which in the context of fragrances, is its odor profile. perfumerflavorist.com While the application of QSAR in the fragrance industry has followed in the footsteps of its successful use in drug design and agrochemical development, there have been comparatively fewer studies focused on olfaction. perfumerflavorist.com

The primary goal of QSAR in fragrance chemistry is to predict the odor properties of new molecules, thereby streamlining the discovery and development process. perfumerflavorist.com These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict its scent characteristics. perfumerflavorist.commdpi.com Various QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), Hansch analysis, and Principal Component Analysis, have been evaluated for their utility in correlating chemical structure with the fruity character of esters. perfumerflavorist.comperfumerflavorist.com

In the broader context of fragrance safety and efficacy, QSAR models have been developed and validated for predicting skin penetration and cell-mediated immunity for fragrance chemicals, achieving high sensitivity and specificity. nih.gov The development of reliable QSAR models is an ongoing area of research, with new software and methods continually being introduced to improve predictive accuracy. researchgate.net

Correlation of Molecular Descriptors with Olfactive Properties

The scent of a molecule like 2-Hexylcyclopent-2-enyl acetate (B1210297) is determined by a combination of its molecular properties, which can be quantified by molecular descriptors. Key descriptors that are often correlated with olfactive properties include:

Molecular Weight (MW): This fundamental property influences the volatility of a compound, which is a prerequisite for it to be detected by the olfactory system.

Hydrophobicity (e.g., ALogP98): This descriptor relates to how a molecule interacts with the hydrophobic binding pockets of olfactory receptors.

Polarizability (Apol): This describes the ease with which the electron cloud of a molecule can be distorted, influencing its intermolecular interactions.

Flexibility (PHI): The conformational flexibility of a molecule can affect how well it fits into an olfactory receptor.

Polar Surface Area (PSA): This descriptor is related to the polar interactions a molecule can form. mdpi.com

Studies have shown that these descriptors can be used to differentiate between different classes of odorants. mdpi.com For instance, the flexibility of a molecule, as measured by the topological descriptor PHI, can vary significantly between different odor subsets. mdpi.com Dispersive interactions and steric effects are also crucial in explaining differences in the olfactive properties of isomeric esters. researchgate.net

Table 1: Key Molecular Descriptors and Their Relevance to Olfactive Perception

DescriptorRelevance to Olfaction
Molecular Weight (MW)Influences volatility and transport to olfactory receptors.
Hydrophobicity (ALogP98)Governs interaction with hydrophobic binding pockets of receptors.
Polarizability (Apol)Affects the strength of intermolecular forces.
Flexibility (PHI)Determines the ability to adopt a conformation that fits the receptor.
Polar Surface Area (PSA)Relates to the potential for polar interactions with the receptor.

This table is generated based on the general principles of QSAR and olfactive perception and is for illustrative purposes.

Stereochemical Influence on Aroma Profile

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its perceived aroma. Olfactory receptors are chiral, meaning they can differentiate between different stereoisomers of a ligand, often resulting in distinct odor perceptions.

The study of how different isomers of fragrance molecules interact with olfactory receptors is an active area of research, often employing techniques like site-directed mutagenesis and molecular modeling to understand the structural basis of odor recognition. nih.gov

Comparative Analysis with Related Cyclic Esters and Ketones

Studies on cyclic esters have shown that ring size has a dramatic effect on odor potency. researchgate.net For example, in a series of ethyl cycloalkanecarboxylates, the odor thresholds reached a minimum (indicating highest potency) with cyclopentane (B165970) and cyclohexane (B81311) rings. researchgate.net This suggests that the five-membered ring in 2-hexylcyclopent-2-enyl acetate is a key contributor to its low odor threshold and potent aroma.

Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, a structurally similar compound, is also used as a fragrance ingredient and belongs to the same structural group of cyclopentanones and cyclopentenones. nih.gov The study of such related compounds helps in building a more comprehensive understanding of the structure-odor relationships within this chemical class.

Table 2: Comparison of Related Fragrance Compounds

CompoundStructural FeaturesGeneral Odor Notes
This compound Cyclopentene (B43876) ring, hexyl side chain, acetate groupFruity, floral (inferred from general ester properties)
Ethyl cyclohexanecarboxylateCyclohexane ring, ethyl esterFruity researchgate.net
(E)-2-Hexenyl acetateAcyclic, double bond, acetate groupFruity, green, apple, sweet scent.vn
Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetateCyclopentanone (B42830) ring, pentenyl side chain, methyl esterNot specified, but used as a fragrance ingredient nih.gov
Hexyl acetateAcyclic, hexyl group, acetate groupFruity researchgate.net

This table is compiled from the provided search results and general chemical knowledge for comparative purposes.

Applications of 2 Hexylcyclopent 2 Enyl Acetate in Flavor and Fragrance Systems Research

Formulation Science of Encapsulated Fragrance Compositions

The science of fragrance encapsulation is centered on creating microscopic carriers that protect a volatile core material, like 2-Hexylcyclopent-2-enyl acetate (B1210297), until its release is desired. This involves intricate design of the capsule's structure and careful selection of materials to ensure performance and stability within a product's formulation.

Core-shell microencapsulation is a predominant technique used to protect fragrance oils. researchgate.net This design features a liquid core, containing the active fragrance compound, surrounded by a solid or semi-solid polymer shell. researchgate.net The shell acts as a barrier, shielding the volatile core from evaporation, oxidation, and interaction with other ingredients in the final product formulation. researchgate.netyoutube.com

The performance of these microcapsules is dictated by the choice of shell material and the encapsulation process. Common synthetic polymers used for the shell include melamine-formaldehyde resins, poly(urea-urethane), and poly(methyl methacrylate) (PMMA) due to their excellent thermochemical stability and mechanical robustness. nih.gov However, there is a growing interest in developing biodegradable and formaldehyde-free shell materials to meet sustainability requirements. researchgate.net The process of interfacial polymerization is frequently employed to form the shell at the interface of an oil-in-water emulsion, creating a durable barrier around the fragrance core. nih.govgoogle.com

Key performance indicators for encapsulated fragrances are encapsulation efficiency and loading capacity. Encapsulation efficiency refers to the percentage of the fragrance that is successfully entrapped within the microcapsules during the manufacturing process. High efficiency is crucial for minimizing waste and ensuring a potent final product. The following table shows representative encapsulation efficiency data for volatile aroma compounds using different wall materials, illustrating the performance of such systems.

Core Material (Example)Wall Material(s)Encapsulation Efficiency (%)Reference Finding
Linalyl Acetateγ-Cyclodextrin-Metal-Organic Framework (γ-CD-MOF)~25.9%Represents a novel crystalline architecture for enhanced encapsulation. mdpi.com
Lime Essential Oil (D-limonene rich)Gum Arabic / Maltodextrin~68.5%Demonstrates effective encapsulation using common food-grade polymers. mdpi.com
Rosemary Essential OilCalcium Alginate / Montmorillonite Hybrid~83%The inclusion of clay particles improved encapsulation efficiency and extended release. nih.gov

A primary objective of encapsulating 2-Hexylcyclopent-2-enyl acetate is to control its release, providing a prolonged or triggered sensory experience. nih.gov The release of the core material is governed by the physical and chemical properties of the microcapsule shell. swri.org Several mechanisms can be engineered into the capsule design:

Mechanical Rupture: This is the most common mechanism in consumer products like fabric softeners and detergents. follmann.com The capsule wall is designed to fracture under mechanical stress, such as the friction generated when wearing clothes, releasing the fragrance. follmann.commicrocapsules-technologies.commicrocapsules-technologies.com

Diffusion: The fragrance can be released slowly over time as the volatile molecules diffuse through the pores of the capsule shell. follmann.com The rate of diffusion can be tailored by adjusting the cross-linking density and thickness of the polymer wall. nih.gov

Environmental Triggers: Release can be initiated by changes in the external environment. swri.orgmdpi.com This includes:

Temperature: Shell materials can be designed to become more permeable or to rupture at a specific temperature, such as body heat. follmann.commdpi.com

pH: pH-responsive polymers can be used to create shells that dissolve or swell in acidic or alkaline conditions, triggering the release of the core contents. arxiv.org

Moisture: Some capsules are designed to release their contents upon contact with moisture. swri.org

Biodegradation: The use of biodegradable polymers for the shell allows for the gradual release of the fragrance as the shell is broken down by microorganisms. swri.org

Research into the kinetics of fragrance release has shown that the process often follows established models, such as the Peppas model, which describes release from polymeric systems. nih.gov

When encapsulated fragrances are incorporated into consumer products, they must coexist with a complex mixture of ingredients, including polymers and surfactants. microcapsules-technologies.com Liquid detergents, for example, are aggressive environments due to their high concentration of surfactants, which can compromise the integrity of the microcapsule wall and lead to premature leakage. microcapsules-technologies.com

The chemical structure of the polymer shell is therefore critical for stability. mdpi.com The shell must be sufficiently robust and non-reactive to withstand the chemical environment of the product base during storage. microcapsules-technologies.com There should be minimal interaction between the capsule's polymeric shell and other polymers or surfactants in the product that could lead to agglomeration or destabilization. nih.gov For instance, in a laundry detergent, the microcapsules must remain intact in the liquid but deposit effectively onto fabric fibers during the wash cycle. youtube.commicrocapsules-technologies.com Advanced designs, such as composite shells made of particles and polymers resembling a "brick-and-mortar" structure, have been developed to prevent uncontrollable leakage while allowing for triggered release. arxiv.org

Stability and Longevity in Consumer Product Matrices

A significant advantage of encapsulating this compound is the dramatic improvement in its stability and the longevity of its perceived aroma. google.com Volatile compounds are susceptible to degradation from exposure to heat, light, and oxygen, and can react with other chemicals in a formulation. researchgate.net Microencapsulation provides a protective barrier that preserves the fragrance's integrity from production to final use. youtube.comgoogle.com

In household products like detergents and fabric softeners, this technology ensures that the fragrance survives the manufacturing process and the harsh conditions of the wash cycle. follmann.com The capsules adhere to the fabric fibers and only release their contents when triggered, typically by friction during use. youtube.commicrocapsules-technologies.com This results in a long-lasting freshness that can persist on textiles for days or even weeks after washing. nih.govmicrocapsules-technologies.com This "on-demand" release is far more effective than using traditional, unencapsulated fragrance oils, which are largely washed away and lose their intensity quickly. youtube.com The technology is effective in a wide range of applications, including both liquid and solid detergents, fabric sprays, and personal care products. follmann.commicrocapsules-technologies.com

Role in Complex Aroma Blends and Synergistic Effects

This compound, also known by synonyms such as jasmonyl acetate, possesses a distinct aroma profile described as having jasmine, lactonic, and somewhat pear-like characteristics. thegoodscentscompany.comgivaudan.com In complex fragrance compositions, its role extends beyond simply adding its own scent. It is often used as a modifier to introduce fruity and lactonic notes to jasmine and other floral fragrances. thegoodscentscompany.com

Environmental Fate and Biodegradation Studies Theoretical Framework

Enzymatic Degradation Mechanisms in Environmental Contexts

The enzymatic machinery of environmental microorganisms is the primary driver of the biodegradation of organic compounds. For 2-hexylcyclopent-2-enyl acetate (B1210297), several classes of enzymes are theoretically involved in its breakdown.

The key enzymes initiating the degradation of 2-hexylcyclopent-2-enyl acetate are esterases (E.C. 3.1.1.x). These are a broad class of hydrolases that catalyze the cleavage of ester bonds. Carboxylesterases, in particular, are widespread in microorganisms and are responsible for the hydrolysis of a wide range of ester-containing xenobiotics. nih.gov These enzymes typically possess a catalytic triad, often composed of serine, histidine, and an acidic residue (aspartate or glutamate), which facilitates the nucleophilic attack on the carbonyl carbon of the ester. nih.gov The substrate specificity of esterases can be broad, allowing them to act on a variety of chemical structures.

Following the initial hydrolysis, the degradation of the resulting 2-hexylcyclopent-2-en-1-ol (B13810022) would involve a different set of enzymes. The breakdown of the alicyclic ring structure is a key step. Monooxygenases and dioxygenases are crucial for initiating the oxidation of cyclic compounds. nih.gov For instance, a Baeyer-Villiger monooxygenase could catalyze the insertion of an oxygen atom into the cyclopentanone (B42830) intermediate, leading to ring cleavage. nih.gov The degradation of the hexyl side chain would likely proceed via β-oxidation, a common metabolic pathway for fatty acids and other alkyl chains, catalyzed by a series of enzymes including acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases.

The table below summarizes the key enzyme classes and their theoretical roles in the degradation of this compound and its primary metabolites.

Enzyme ClassSubstrateActionResulting Product(s)
Esterases (e.g., Carboxylesterases) This compoundHydrolysis of the ester bondAcetic acid and 2-Hexylcyclopent-2-en-1-ol
Monooxygenases/Dioxygenases 2-Hexylcyclopent-2-en-1-olOxidation of the cyclopentene (B43876) ringRing-opened intermediates
Lactone Hydrolases Cyclic lactone intermediateHydrolysis of the lactone ringω-hydroxy acid
Acyl-CoA Synthetases & Dehydrogenases Hexyl side chain and linear intermediatesβ-oxidationAcetyl-CoA units

Modeling Environmental Persistence and Transformation

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable tool for estimating the environmental persistence and transformation of chemicals like this compound. These models correlate the chemical structure of a compound with its environmental properties. nih.govbyu.eduresearchgate.net

QSAR models for environmental fate prediction are often based on molecular descriptors that quantify various aspects of a chemical's structure, such as its size, shape, and electronic properties. researchgate.netnih.gov For predicting biodegradability, these models can be either classification-based (e.g., predicting if a compound is readily biodegradable or not) or regression-based (e.g., predicting the rate of biodegradation). mdpi.comnih.gov The OPERA (OPEn structure-activity/property Relationship App) models, for example, are a suite of open-source QSAR models developed to predict various physicochemical properties and environmental fate endpoints, including biodegradability half-life. bohrium.comosti.govresearchgate.net

Several factors influence the accuracy of QSAR predictions. The applicability domain of the model, which defines the types of chemical structures for which the model is reliable, is a critical consideration. ecetoc.org For a molecule like this compound, a model trained on a diverse set of esters and alicyclic compounds would likely provide more reliable predictions. The continuous release of fragrance compounds into the environment necessitates screening methods for potential persistence, and QSAR models offer a means to prioritize chemicals for further testing. researchgate.net

The table below presents a theoretical application of QSAR modeling to this compound, outlining the types of models, the input data they would require, and the potential outputs for assessing its environmental fate.

Model TypeInput Data (Molecular Descriptors)Predicted EndpointRelevance to Environmental Fate
Ready Biodegradability (Classification) Molecular weight, logP, number of specific functional groupsReadily biodegradable / Not readily biodegradableInitial screening for persistence
Biodegradation Half-Life (Regression) Topological indices, quantum chemical descriptorsHalf-life in water, soil, or sedimentEstimation of persistence in different environmental compartments
Hydrolysis Rate Electronic parameters of the ester group, steric factorsAbiotic and biotic hydrolysis rate constantsPrediction of the initial breakdown rate
Products of Transformation Structural alerts for specific enzymatic reactionsLikelihood of formation of specific metabolitesIdentification of potential transformation products for further assessment

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Hexylcyclopent-2-enyl acetate, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Step-wise synthesis : Begin with cyclopentene derivatives and employ esterification via acid-catalyzed reactions (e.g., Fischer esterification) with 2-hexanol.
  • Catalyst selection : Use sulfuric acid or enzyme-based catalysts (lipases) for regioselective ester formation.
  • Temperature control : Optimize between 60–80°C to balance reaction rate and byproduct suppression.
  • Yield improvement : Monitor via gas chromatography (GC) and adjust stoichiometric ratios of reactants .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for purity assessment and volatile compound identification, leveraging NIST database alignment for fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm ester linkage and cyclopentene ring substitution patterns. Compare spectral data with PubChem entries for validation .
  • Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretches (~1740 cm1^{-1}) and alkene (C=C) vibrations (~1650 cm1^{-1}) .

Q. What purification methods are optimal for isolating this compound from complex mixtures?

  • Fractional distillation : Effective for separating volatile esters based on boiling point differences.
  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients to resolve polar impurities.
  • Membrane separation : Apply nanofiltration for scalable purification in continuous-flow systems .

Q. What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to MSDS guidelines for toxicity and flammability data .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and reaction pathways. Software like Gaussian or ORCA can simulate ester hydrolysis or cyclization side reactions.
  • Reaction path search : Use automated tools (e.g., AFIR) to explore potential intermediates and optimize synthetic routes. Integrate computational predictions with experimental validation loops .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare GC retention indices with NMR-derived coupling constants (e.g., JJ-values for alkene protons).
  • Isotopic labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} to track stereochemical outcomes in NOESY experiments.
  • High-resolution MS : Confirm molecular formula discrepancies caused by isobaric interferences .

Q. How does stereochemistry influence biological activity, and what methods determine this?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess enantiomer-specific binding affinities.
  • Circular dichroism (CD) : Correlate optical activity with bioactivity profiles in vitro .

Q. How to design a factorial experiment to study multiple variables affecting synthesis efficiency?

  • Variable selection : Investigate temperature, catalyst concentration, and solvent polarity.
  • Factorial design : Use a 2k^k factorial matrix (k = number of variables) to identify main effects and interactions.
  • Response surface methodology (RSM) : Optimize yield and selectivity via central composite designs. Analyze data using ANOVA to prioritize significant factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.